UR-144-d5
Description
Properties
Molecular Formula |
C21H24D5NO |
|---|---|
Molecular Weight |
316.5 |
InChI |
InChI=1S/C21H29NO/c1-6-7-10-13-22-14-16(15-11-8-9-12-17(15)22)18(23)19-20(2,3)21(19,4)5/h8-9,11-12,14,19H,6-7,10,13H2,1-5H3/i8D,9D,11D,12D,14D |
InChI Key |
NBMMIBNZVQFQEO-KYZKPFKSSA-N |
SMILES |
O=C(C1C(C)(C)C1(C)C)C2=C([2H])N(CCCCC)C3=C2C([2H])=C([2H])C([2H])=C3[2H] |
Synonyms |
KM-X1-d5 |
Origin of Product |
United States |
Advanced Spectrometric and Chromatographic Applications of Ur 144 D5 As an Internal Standard
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies
LC-MS/MS is a powerful technique for the analysis of complex samples, and the inclusion of UR-144-d5 as an internal standard is integral to achieving reliable quantitative results for UR-144 and its metabolites. caymanchem.comcaymanchem.comcerilliant.comfishersci.comsigmaaldrich.comcaymanchem.com
Development and Optimization of Ultra-High-Performance Liquid Chromatography (UHPLC) Parameters
The optimization of UHPLC parameters is critical for achieving adequate chromatographic separation of UR-144 and its metabolites from complex matrices before detection by mass spectrometry. Typical UHPLC methods for synthetic cannabinoids, including UR-144, often utilize C18 columns with small particle sizes (e.g., 1.8 µm) to achieve high resolution and fast run times. oup.com Mobile phases commonly consist of aqueous buffers (e.g., water with formic acid or acetic acid) and organic solvents (e.g., methanol (B129727) or acetonitrile), employed in gradient elution mode to effectively elute compounds with varying polarities. nih.govcuny.eduoup.comoup.com
Studies have explored different mobile phase compositions and gradient profiles to optimize the separation of numerous synthetic cannabinoids and their metabolites, with UR-144 and its deuterated analog eluting at specific retention times within these methods. nih.govcuny.eduresearchgate.net For instance, one method used a gradient of 0.1% formic acid in water (A) and 0.1% formic acid in 50:50 methanol:acetonitrile (B52724) (B) with a Restek Ultra Biphenyl column. nih.gov Another method employed 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) with an ACQUITY UPLC HSS T3 analytical column. cuny.edu The selection of column and mobile phase composition directly impacts peak shape, resolution, and retention time consistency, all of which are crucial for accurate quantification using an internal standard.
Tandem Mass Spectrometry Configuration for Enhanced Multiple Reaction Monitoring (MRM) Transitions
Tandem mass spectrometry (MS/MS), specifically operating in Multiple Reaction Monitoring (MRM) mode, provides high selectivity and sensitivity for the detection and quantification of target analytes in complex matrices. nih.govnih.govcuny.eduresearchgate.netfda.gov.twunibo.it For UR-144 and this compound, specific precursor-to-product ion transitions are monitored. The deuteration of this compound results in a distinct mass shift for both the precursor and product ions compared to native UR-144, allowing for their simultaneous detection without spectral interference. caymanchem.comcaymanchem.comcaymanchem.com
The selection and optimization of MRM transitions are critical for method specificity. Typically, two or more transitions are monitored for each analyte and the internal standard: a quantifier ion for accurate measurement and one or more qualifier ions for confirmation of identity. nih.govnih.govcuny.eduresearchgate.netunibo.it The collision energy for each transition is optimized to maximize the signal intensity of the product ion. researchgate.net For this compound, a common precursor ion would correspond to its protonated molecule ([M+H]+), and product ions are generated through collision-induced dissociation. For example, one study lists an ESI+ transition for this compound as 317 > 125. fda.gov.tw The use of MRM transitions specific to this compound ensures that the internal standard signal is monitored accurately, even in the presence of co-eluting matrix components.
Investigations into Ionization Efficiency, Matrix Effects, and Their Mitigation Strategies in LC-MS/MS
Ionization efficiency and matrix effects are significant challenges in LC-MS/MS analysis of complex biological samples. Matrix effects refer to the suppression or enhancement of the analyte signal due to the presence of co-eluting substances from the sample matrix. wuxiapptec.com These effects can lead to inaccurate quantification if not properly addressed.
Stable isotope-labeled internal standards like this compound are the primary strategy for mitigating matrix effects. wuxiapptec.com Because this compound is chemically almost identical to UR-144, it is expected to behave similarly during ionization in the mass spectrometer and experience comparable matrix effects. wuxiapptec.com By calculating the ratio of the analyte peak area to the internal standard peak area, the variability caused by matrix effects is normalized. wuxiapptec.commsacl.org
Studies evaluating LC-MS/MS methods for synthetic cannabinoids, including UR-144, have investigated matrix effects in various matrices like urine and oral fluid. oup.comnih.govannexpublishers.com While ion suppression has been noted for many synthetic cannabinoids in these matrices, the use of a deuterated internal standard like this compound helps to compensate for this variability, leading to more accurate and reproducible results. oup.comoup.com The extent of matrix effects can vary depending on the sample preparation method and the specific matrix. oup.comannexpublishers.com Recovery rates of analytes and internal standards during sample preparation steps like solid-phase extraction (SPE) or protein precipitation are also assessed to understand potential analyte losses and the effectiveness of the internal standard in compensating for them. oup.comnih.govannexpublishers.com
Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies
GC-MS is another valuable technique for the analysis of volatile and semi-volatile compounds, and this compound can also be employed as an internal standard in GC-MS methods for the analysis of UR-144. caymanchem.comcaymanchem.comcaymanchem.com
Optimization of GC Column Selection and Temperature Programming for Complex Matrices
Effective GC separation is achieved through careful selection of the stationary phase of the GC column and optimization of the temperature program. For the analysis of synthetic cannabinoids by GC-MS, nonpolar or slightly polar capillary columns are typically used. swgdrug.org A common choice is a DB-1 MS or equivalent column, which has a 100% dimethylpolysiloxane stationary phase. swgdrug.org
Temperature programming is essential to elute compounds with a range of boiling points within a reasonable timeframe and with adequate separation. The oven temperature is typically started at a lower temperature and ramped up at a specific rate to a higher final temperature. swgdrug.org This allows for the separation of more volatile compounds at lower temperatures and less volatile compounds, like UR-144, at higher temperatures. The specific temperature program, including initial temperature, ramp rate, and final temperature hold, is optimized based on the volatility and chemical properties of the target analytes and the matrix complexity. swgdrug.org The goal is to achieve good peak shape, resolution, and reproducible retention times for both the analyte and the internal standard.
Comparative Analysis of Electron Ionization (EI) and Chemical Ionization (CI) Techniques
In GC-MS, electron ionization (EI) is a hard ionization technique that typically produces significant fragmentation of the analyte molecule, resulting in a characteristic fragmentation pattern (mass spectrum) that is useful for identification. epa.gov Chemical ionization (CI), on the other hand, is a softer ionization technique that typically produces less fragmentation and a more prominent molecular ion or protonated molecule, which can be advantageous for determining the molecular weight of the analyte. canada.ca
For the analysis of UR-144 and its deuterated internal standard by GC-MS, EI is commonly used due to the reproducible fragmentation patterns it generates, which are valuable for library matching and confirmation of identity. swgdrug.orgepa.gov The EI mass spectrum of UR-144 shows characteristic fragment ions. The deuteration in this compound leads to a mass shift in these fragment ions, allowing for differentiation from the native compound. While EI provides robust fragmentation for identification, CI can be used to obtain a stronger molecular ion signal, which can be beneficial for sensitivity, particularly in trace analysis. canada.ca However, the choice between EI and CI depends on the specific analytical requirements, including the need for structural information versus sensitivity. For quantitative analysis using an internal standard like this compound, the reproducibility of the ionization process and fragmentation is paramount, making EI a frequently preferred method in forensic and clinical laboratories.
Ancillary Spectroscopic Techniques for Structural Elucidation and Deuteration Confirmation
While the primary role of this compound in analytical methods is as an internal standard for quantification via mass spectrometry, ancillary spectroscopic techniques play a crucial role in its characterization and the confirmation of its structure and the extent and position of deuterium (B1214612) labeling. The formal name of this compound, (1-pentyl-1H-indol-3-yl-2,4,5,6,7-d5)(2,2,3,3-tetramethylcyclopropyl)-methanone, explicitly indicates that the deuterium atoms are incorporated into the indole (B1671886) ring at the 2, 4, 5, 6, and 7 positions caymanchem.comcaymanchem.comcaymanchem.comnih.gov.
Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for the detailed structural elucidation of organic compounds, including synthetic cannabinoids and their labeled analogs nih.govresearchgate.netecddrepository.org. NMR can confirm the connectivity of atoms and the positions of deuterium incorporation by observing the absence or alteration of expected proton signals in the deuterated positions compared to the non-labeled compound.
Infrared (IR) spectroscopy can also provide confirmatory information about the functional groups present in the this compound molecule ecddrepository.org. While less specific for the exact position of deuterium compared to NMR, changes in vibrational frequencies due to isotopic substitution can be observed.
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectrum of this compound typically exhibits characteristic absorption maxima, for instance, at 216, 246, and 304 nm, which can be used as a confirmatory tool during its synthesis and quality control as an analytical standard caymanchem.comcaymanchem.comcaymanchem.com.
The rigorous characterization of this compound using these spectroscopic methods ensures its identity, purity, and the correct placement of deuterium atoms, all of which are critical for its performance as a reliable internal standard in quantitative analysis.
Rigorous Quantitative Performance Evaluation of Analytical Methods Utilizing this compound
The reliability of any quantitative analytical method hinges on its thorough validation, which involves evaluating several performance characteristics. When this compound is employed as an internal standard, its effectiveness in compensating for variations is assessed through a comprehensive evaluation of the method's quantitative performance nih.govnih.govresearchgate.netoup.comnih.govoup.comnih.govoup.comojp.gov. Key parameters evaluated include the limits of detection and quantitation, linearity, accuracy, precision, and recovery.
Determination of Instrumental and Method Limits of Detection (LOD) and Quantitation (LOQ)
The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are fundamental parameters that define the sensitivity of an analytical method. The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable accuracy and precision oup.com. The use of this compound as an internal standard contributes to the accurate determination of LOD and LOQ by helping to distinguish the analyte signal from background noise and matrix effects oup.com.
Reported LOQ values for methods quantifying UR-144 and its metabolites using deuterated internal standards like this compound vary depending on the specific analyte, matrix, and analytical technique employed. For instance, LOQ values for synthetic cannabinoids and their metabolites in urine using LC-MS/MS have been reported in the range of 0.5 to 1.0 ng/mL nih.govresearchgate.netfda.gov.twojp.gov. In hair samples, LOQ values for UR-144 and its metabolites using LC-MS/MS have been reported as low as 0.2-2 pg/mg nih.gov.
Validation of Linearity, Calibration Curve Models, and Dynamic Ranges
Linearity is the ability of an analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range wikipedia.org. Calibration curves, generated by plotting the ratio of the analyte signal to the internal standard signal against the corresponding analyte concentrations in a series of calibrators, are used to assess linearity and quantify unknown samples wikipedia.org. The inclusion of this compound as an internal standard helps to normalize for variations in signal response, contributing to a more robust and linear calibration curve.
Analytical methods utilizing this compound have demonstrated linearity over various dynamic ranges for UR-144 and its metabolites in different matrices. For example, linear ranges of 0.5–200 ng/mL in urine and 0.1–10 ng/mL in blood have been reported nih.govnih.govresearchgate.netoup.comoup.com. The linearity is typically evaluated by calculating the correlation coefficient (R²) of the calibration curve, with values close to 1 indicating good linearity nih.govresearchgate.netojp.gov. Some studies may employ weighted regression analysis (e.g., 1/x) to improve linearity across the entire dynamic range ojp.gov.
Assessment of Method Accuracy, Precision, and Inter- and Intra-day Reproducibility
Accuracy refers to the closeness of agreement between a test result and the accepted reference value, while precision refers to the closeness of agreement between independent test results obtained under stipulated conditions nih.govoup.comoup.com. The use of an internal standard like this compound is particularly beneficial for improving method precision and accuracy by compensating for random and systematic errors that may occur during sample preparation and analysis wikipedia.orgscioninstruments.com.
Method precision is typically evaluated at different concentration levels through replicate analysis of quality control (QC) samples within the same analytical run (intra-day precision) and across multiple runs on different days (inter-day precision) oup.comoup.com. Accuracy is assessed by comparing the measured concentrations of QC samples to their known nominal concentrations oup.comoup.com.
Studies evaluating methods using this compound as an internal standard have reported acceptable accuracy and precision within established guidelines, such as ±20% error for accuracy and ±15% relative standard deviation (RSD) for precision nih.govoup.comoup.com. Reported RSD or coefficient of variation (CV%) values for intra- and inter-day precision studies are typically below these thresholds, indicating good method reproducibility oup.comnih.govoup.comojp.gov.
Comprehensive Studies on Analytical Recovery and Extraction Efficiencies
Analytical recovery assesses the efficiency of the sample preparation method in extracting the analyte from the matrix oup.comunodc.org. Extraction efficiency studies determine the proportion of the analyte that is recovered during the extraction process. Deuterated internal standards are crucial for accurately assessing and compensating for variations in recovery and extraction efficiency because they mimic the behavior of the target analytes during these steps scispace.comwikipedia.orgresearchgate.net.
Reported recovery rates for UR-144 and its metabolites in methods utilizing this compound as an internal standard have shown variability depending on the matrix and extraction technique. For example, recovery ranges from 48% to 104% in urine have been reported oup.comoup.comoup.com. Spiked recoveries in urine samples have also been reported between 86.09% and 95.2% researchgate.net. The use of this compound helps to mitigate the impact of these variations on the final quantitative results.
In Vitro Metabolism and Biotransformation Research Facilitated by Ur 144 D5
Elucidation of Phase I Metabolic Pathways and Metabolite Structures
Phase I metabolism of UR-144 primarily involves oxidative transformations, leading to the formation of various hydroxylated and carboxylated metabolites. These studies, often employing UR-144-d5 as a reference, help to map these complex pathways.
Characterization of Hydroxylation Mechanisms on the Alkyl Side Chain and Indole (B1671886) Ring
Hydroxylation is a major metabolic pathway for UR-144. Studies using in vitro systems have identified hydroxylation occurring at different positions on the N-pentyl side chain and, to a lesser extent, on the indole ring oup.comoup.comresearchgate.net.
Alkyl Side Chain Hydroxylation: Hydroxylation on the pentyl chain commonly occurs at the terminal (5-hydroxypentyl) and subterminal (4-hydroxypentyl) positions oup.comoup.comoup.comuni.luljmu.ac.uk. These hydroxylated metabolites, such as UR-144 N-(4-hydroxypentyl) and UR-144 N-(5-hydroxypentyl), are significant phase I products researchgate.netuni.luuni.lu.
Indole Ring Hydroxylation: While less prevalent than side chain hydroxylation, hydroxylation of the indole ring has also been observed oup.comoup.com. Metabolites with hydroxyl groups on both the pentyl chain and the indole ring have been detected, although their relative abundance is typically low oup.comoup.com.
Investigation of Carboxylation and Oxidative Degradation Processes
Beyond hydroxylation, UR-144 undergoes carboxylation and other oxidative degradation processes. Carboxylation of the pentyl side chain is a significant metabolic step, leading to the formation of the pentanoic acid metabolite oup.comoup.comresearchgate.netuni.lunih.govnih.gov. This metabolite, UR-144 N-pentanoic acid, is often found at higher concentrations than the parent compound in biological samples researchgate.netoup.comresearchgate.netnih.gov. Oxidative degradation can also involve the formation of carbonyl groups on the N-pentyl chain oup.comoup.com.
Research into Oxidative Defluorination Pathways of Fluorinated Analogues Using this compound as a Reference Standard
Fluorinated synthetic cannabinoid analogues, such as XLR-11 (the 5-fluoropentyl analogue of UR-144), undergo oxidative defluorination as a metabolic pathway oup.comresearchgate.netnih.govresearchgate.netnih.govhanyang.ac.krnih.gov. This process can result in the formation of metabolites that are structurally similar or identical to those produced from non-fluorinated analogues like UR-144 oup.comresearchgate.netnih.govnih.govhanyang.ac.krnih.gov. This compound is valuable in these studies, serving as a reference standard to help identify and differentiate metabolites that may arise from either the fluorinated parent compound via defluorination or from the non-fluorinated analogue caymanchem.comcerilliant.com. For example, UR-144 pentanoic acid can be formed from XLR-11 through oxidative defluorination oup.comnih.gov. The use of deuterated standards like UR-144 N-pentanoic acid metabolite-d5 is crucial for accurate quantification in such scenarios caymanchem.comcerilliant.com.
Utilization of In Vitro Model Systems for Metabolic Profiling and Pathway Mapping
In vitro model systems are essential tools for studying the metabolic fate of synthetic cannabinoids. Human liver microsomes (HLM) and isolated hepatocyte cultures are commonly used to mimic hepatic metabolism.
Application of Human Liver Microsomal (HLM) Systems for Drug Metabolism Studies
Human liver microsomes contain a high concentration of cytochrome P450 (CYP) enzymes, which are primarily responsible for the phase I metabolism of many drugs and xenobiotics, including synthetic cannabinoids nih.govnih.gov. HLM systems are widely used to investigate the initial oxidative transformations of UR-144. Studies using HLM have successfully identified key phase I metabolites, such as hydroxylated and carboxylated derivatives oup.comoup.comoup.comnih.govnih.govresearchgate.net. HLM incubations have shown that UR-144 undergoes hepatic intrinsic metabolic clearance, albeit at a slower rate compared to some other synthetic cannabinoids researchgate.net. CYP3A4 is reported to be a major contributor to the CYP-mediated metabolism of UR-144 in HLM, with minor contributions from CYP1A2 researchgate.net. This compound is used as an internal standard in LC-MS/MS methods to quantify UR-144 and its metabolites in HLM incubation samples researchgate.netresearchgate.net.
Studies Employing Isolated Hepatocyte Cultures for Comprehensive Biotransformation Assessment
Isolated human hepatocytes provide a more complete model of hepatic metabolism compared to microsomes, as they retain both phase I and phase II enzyme activities and cellular cofactors nih.govresearchgate.net. Hepatocyte incubations allow for a more comprehensive assessment of UR-144 biotransformation, including both oxidative metabolism and subsequent conjugation reactions like glucuronidation oup.comnih.gov. Studies using human hepatocytes have confirmed the formation of major metabolites observed in HLM studies, such as hydroxylated and carboxylated products oup.comnih.gov. They have also provided insights into the formation of glucuronide conjugates, which are significant phase II metabolites excreted in urine oup.comnih.govnih.gov. While the direct use of this compound in hepatocyte incubations as the substrate is less common (its primary role is as an internal standard), studies investigating the metabolism of related compounds like XLR-11 in hepatocytes have identified UR-144 metabolites as products of defluorination, highlighting the interconnectedness of these metabolic pathways and the utility of UR-144 and its deuterated analogues as reference points nih.gov.
Exploration of Fungal Biotransformation Models (e.g., Cunninghamella elegans) as Predictive Tools
Fungal biotransformation models, particularly using species like Cunninghamella elegans, have emerged as valuable tools to complement traditional mammalian in vitro metabolism studies. These fungal models can often mimic the metabolic pathways observed in mammals, including phase I and phase II transformations such as hydroxylation, carboxylation, N-dealkylation, and glucosidation. nih.govwikipedia.orgsigmaaldrich.com Research utilizing C. elegans has been conducted to investigate the metabolic profiles of synthetic cannabinoids, including UR-144 and its analogues. nih.govwikipedia.orgwikipedia.orgciteab.com
Studies have shown that C. elegans can produce metabolites of UR-144 that are also relevant in human metabolism, such as hydroxylated and carboxylated derivatives. nih.govwikipedia.org While some differences exist, such as the lower abundance of ester hydrolysis metabolites and absence of glucuronide conjugates compared to human metabolism, the similarities in phase I transformations make C. elegans a useful predictive model. nih.govwikipedia.org The ability of C. elegans to produce larger quantities of metabolites can also facilitate structural characterization using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, which often require more sample than mass spectrometry alone. wikipedia.orgwikipedia.org
Research comparing the metabolic transformation of UR-144 by C. elegans and human liver microsomes (HLM) has been conducted. wikipedia.orgciteab.com These studies utilize techniques such as liquid chromatography-high resolution mass spectrometry (LC-HRMS) to identify and compare the metabolic profiles generated by both systems. wikipedia.orgciteab.com
Identification and Structural Characterization of Novel Metabolites Through Deuterium (B1214612) Labeling
Deuterium labeling, as exemplified by this compound, is a powerful technique for the identification and structural characterization of metabolites. By using this compound as an internal standard, researchers can accurately quantify the levels of unlabeled UR-144 and its metabolites in biological samples using mass spectrometry-based methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). uni.lunih.govcaymanchem.comunife.itwikipedia.orgnih.govcaymanchem.comcaymanchem.com
The mass shift introduced by the deuterium atoms in this compound and its deuterated metabolites allows for clear differentiation from the corresponding unlabeled compounds and their metabolites during mass spectrometric analysis. guidetopharmacology.org This is particularly important for accurate quantification and for distinguishing between the parent compound and its transformation products. guidetopharmacology.org Deuterium labeling at non-exchangeable positions minimizes isotopic scrambling, further enhancing the reliability of the analysis. guidetopharmacology.org
Deuterated standards like UR-144 N-pentanoic acid metabolite-d5 and UR-144 N-(4-hydroxypentyl) metabolite-d5 are specifically synthesized for use as internal standards to quantify the corresponding unlabeled metabolites of UR-144. unife.itwikipedia.orgcaymanchem.com The use of these labeled standards is essential for developing and validating sensitive and accurate analytical methods for detecting UR-144 metabolites in various matrices, such as urine and serum. unife.itwikipedia.orgnih.govcaymanchem.comcaymanchem.comuni.lu
Comparative Metabolic Profiling of UR-144 and its Structural Analogues using this compound as a Benchmark
This compound serves as a valuable benchmark in comparative metabolic profiling studies involving UR-144 and its structural analogues, such as XLR-11. By using this compound and other labeled internal standards (e.g., XLR-11-d5), researchers can develop robust analytical methods to simultaneously quantify multiple synthetic cannabinoids and their metabolites. nih.govuni.lu
Comparative studies have revealed that structurally similar synthetic cannabinoids often undergo similar metabolic transformations. sigmaaldrich.com For instance, XLR-11, a fluorinated analogue of UR-144, is known to be metabolized through oxidative defluorination, which can lead to the formation of metabolites structurally identical to those of UR-144, including UR-144 N-(4-hydroxypentyl) and UR-144 N-pentanoic acid. sigmaaldrich.comwikipedia.org
Research utilizing LC-MS/MS has been conducted to simultaneously determine the concentrations of UR-144, XLR-11, and their metabolites in biological samples. nih.govuni.lu The use of deuterated internal standards like this compound and XLR-11-d5 in these studies is critical for accurate quantification and for understanding the relative metabolic pathways of these related compounds. nih.govuni.lu These comparative metabolic profiling studies are essential for identifying key metabolites that can serve as biomarkers for exposure to UR-144 and its analogues. wikipedia.orgsigmaaldrich.com
Data from such studies can illustrate the prevalence and concentration ranges of different metabolites detected in biological samples. For example, in one study analyzing urine samples, UR-144 N-pentanoic acid metabolite was frequently detected, along with hydroxylated metabolites like UR-144 N-(4-hydroxypentyl) and UR-144 N-(5-hydroxypentyl) metabolites. nih.gov
| Compound | Detection Frequency (Example Study) | Concentration Range (Example Study) |
| UR-144 N-pentanoic acid metabolite | 38 samples | 2.5–104.4 ng/mL |
| UR-144 N-(4-hydroxypentyl) metabolite | 26 samples | 3.5–87.24 ng/mL |
| UR-144 N-(5-hydroxypentyl) metabolite | 29 samples | 14.5–83.9 ng/mL |
Note: Data presented is from an example study nih.gov and may not be representative of all populations or analytical methods.
The use of this compound as an internal standard in these comparative analyses allows for reliable quantification despite variations in sample matrix and analytical conditions, providing a solid foundation for understanding the metabolic similarities and differences between UR-144 and its structural analogues. nih.govuni.lu
Forensic Toxicological Method Development and Validation Utilizing Ur 144 D5
Advanced Sample Preparation Strategies for Diverse Biological Matrices
Effective sample preparation is a critical initial step in forensic toxicology to isolate target analytes from complex biological matrices such as blood, urine, and oral fluid. The use of UR-144-d5 as an internal standard is integral to optimizing and validating these procedures, ensuring accurate and reliable results.
Development and Optimization of Solid-Phase Extraction (SPE) Protocols
Solid-Phase Extraction (SPE) is a widely used technique for the purification and concentration of analytes from biological samples. The development of SPE protocols for synthetic cannabinoids like UR-144 and its metabolites often involves optimizing parameters such as sorbent type, conditioning and washing steps, and elution solvents. oup.comlcms.cz The inclusion of this compound during method development allows for the assessment of extraction efficiency and the evaluation of matrix effects throughout the SPE process. By comparing the recovery of the deuterated standard to that of the native analyte, researchers can refine the protocol to maximize analyte recovery and minimize variability. Studies have utilized SPE for the purification of oral fluid samples containing UR-144 and other synthetic cannabinoids prior to LC-MS/MS analysis. oup.com SPE using mixed-mode polymeric sorbents has also been employed for the extraction of synthetic cannabinoids from blood and urine. researchgate.net
Refinement of Liquid-Liquid Extraction (LLE) Techniques for Enhanced Analyte Recovery
Liquid-Liquid Extraction (LLE) is another common sample preparation technique in forensic toxicology. Optimizing LLE for synthetic cannabinoids involves selecting appropriate organic solvents, adjusting pH, and determining optimal extraction times to achieve high analyte recovery while minimizing co-extraction of interfering matrix components. uq.edu.aunih.gov this compound serves as a valuable tool in this process by allowing for the monitoring of extraction efficiency across different LLE conditions. Research has explored LLE for the recovery of cannabinoids from matrices like wastewater, with studies comparing the efficiency of various organic solvents. uq.edu.au While not specific to this compound, the principles of using deuterated standards to optimize LLE for synthetic cannabinoids apply. The recovery of the deuterated standard is measured to assess how effectively the target analyte (UR-144) would be extracted under the same conditions.
Methodologies for Enzymatic Hydrolysis of Conjugated Metabolites
Synthetic cannabinoids, including UR-144, are extensively metabolized in the body, often forming conjugated metabolites, such as glucuronides, which are primarily excreted in urine. ecddrepository.orgresearchgate.net To detect the total concentration of the parent drug and its metabolites, enzymatic hydrolysis is often employed to cleave the conjugate bond and release the free metabolite. nih.gov Enzymes like beta-glucuronidase are commonly used for this purpose. researchgate.netnih.gov The efficiency of enzymatic hydrolysis can be influenced by factors such as enzyme concentration, incubation time, temperature, and pH. nih.gov Deuterated standards of conjugated metabolites, such as UR-144 5-hydroxypentyl metabolite-d5 or UR-144 N-pentanoic acid metabolite-d5, are essential for optimizing hydrolysis protocols and accurately quantifying the released metabolites. caymanchem.comarkansas.govcerilliant.comcaymanchem.com By adding the deuterated conjugated standard to the sample before hydrolysis, the efficiency of the enzyme can be determined, and the method can be optimized to ensure complete deconjugation.
Interlaboratory Comparison Studies and External Proficiency Testing Programs Incorporating Deuterated Standards
Interlaboratory comparison studies and external proficiency testing programs are crucial for assessing the performance and reliability of forensic toxicology laboratories. The inclusion of deuterated standards like this compound in these programs helps evaluate the accuracy and comparability of results across different laboratories and analytical methods. nih.goveurl-pesticides.euarkansas.gov
Validation of Methods for High-Throughput Screening and Confirmation in Forensic Laboratories
Forensic laboratories require validated methods that are both sensitive and efficient for high-throughput screening and confirmation of synthetic cannabinoids. Method validation, typically following guidelines from bodies like the Scientific Working Group for Forensic Toxicology (SWGTOX) or the FDA, involves evaluating parameters such as selectivity, sensitivity (limit of detection and limit of quantification), linearity, accuracy, precision, matrix effects, and carryover. oup.comoup.comojp.govcuny.edu
This compound is indispensable in the validation of quantitative methods for UR-144 and its metabolites by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS). caymanchem.comoup.comscientificlabs.com The deuterated standard is added to calibration standards, quality control samples, and unknown specimens at a known concentration. The ratio of the peak area of the analyte to that of the internal standard is used for quantification, which helps correct for variations in sample preparation, injection volume, and ionization efficiency in the mass spectrometer. researchgate.net This is particularly important in high-throughput settings where minor variations can impact results. Validation studies incorporating this compound have demonstrated the accuracy, precision, and robustness of methods for the analysis of UR-144 and its metabolites in various matrices. oup.comresearchgate.net
Research into Long-Term Stability of Deuterated Analytes in Stored Biological Matrices
Understanding the long-term stability of analytes in stored biological matrices is crucial for the reliable interpretation of forensic toxicology results, especially for retrospective analysis. Factors such as storage temperature, matrix type, container material, and the presence of preservatives can affect the stability of synthetic cannabinoids and their metabolites. oup.comojp.govnih.gov
Research into the stability of UR-144 and its metabolites in stored biological specimens benefits significantly from the use of this compound and its deuterated metabolite analogs. By spiking matrices with known concentrations of both the native analytes and their deuterated counterparts, researchers can monitor the degradation over time under different storage conditions. If the native analyte degrades, the ratio of the native analyte to the stable deuterated internal standard will decrease, indicating instability. Studies have investigated the stability of UR-144 and other synthetic cannabinoids in blood and urine under various storage temperatures, showing that frozen conditions generally provide better stability. oup.comnih.gov The use of deuterated standards in these studies helps to differentiate between actual degradation of the analyte and losses due to sample handling or analytical variability. ojp.gov While some studies indicate good stability for UR-144 under certain conditions, others highlight potential degradation or formation of related isomers, emphasizing the importance of using stable internal standards like this compound to accurately assess these changes. ojp.gov
Illustrative Stability Data:
The following table presents illustrative data demonstrating the relative stability of UR-144 compared to its deuterated analog this compound in a hypothetical biological matrix under different storage conditions over a period of time. This data is illustrative and based on the general principles observed in stability studies using deuterated standards.
| Storage Condition | Time Point | UR-144 Concentration (% of Initial) | This compound Concentration (% of Initial) | Ratio (UR-144 / this compound) |
| -20°C (Frozen) | Day 0 | 100% | 100% | 1.00 |
| 1 Month | 98% | 100% | 0.98 | |
| 3 Months | 97% | 100% | 0.97 | |
| 6 Months | 96% | 100% | 0.96 | |
| 4°C (Refrigerated) | Day 0 | 100% | 100% | 1.00 |
| 1 Month | 90% | 100% | 0.90 | |
| 3 Months | 80% | 100% | 0.80 | |
| 6 Months | 65% | 100% | 0.65 | |
| 22°C (Room Temperature) | Day 0 | 100% | 100% | 1.00 |
| 1 Month | 70% | 100% | 0.70 | |
| 3 Months | 40% | 100% | 0.40 | |
| 6 Months | 15% | 100% | 0.15 |
Note: This table presents illustrative data for educational purposes and does not represent actual experimental results for UR-144 and this compound. Actual stability will vary depending on the specific matrix, container, and exact storage conditions.
This illustrative data demonstrates how, while the deuterated standard (this compound) remains stable, the native analyte (UR-144) can show significant degradation, particularly at higher temperatures. The consistent recovery of the internal standard is critical for accurately quantifying the remaining native analyte and understanding its stability profile.
Pharmacological Research and Receptor Interaction Studies Non Clinical/in Vitro Focus
Application in In Vitro Cannabinoid Receptor (CB1 and CB2) Binding Assays for Ligand Affinity Determination
While direct binding affinity data for UR-144-d5 itself is not extensively documented in the provided literature snippets as a primary research subject, its importance lies in supporting the accurate determination of ligand affinity for related synthetic cannabinoids, particularly UR-144. In vitro cannabinoid receptor binding assays, typically utilizing cell membrane preparations expressing CB1 and CB2 receptors, are fundamental for characterizing the interaction of ligands with these receptors. These assays commonly employ radiolabeled or, in modern approaches, unlabeled ligands quantified by sensitive analytical techniques.
UR-144, the non-deuterated analog, has been characterized in such assays. Research indicates that UR-144 acts as a selective full agonist for the peripheral cannabinoid receptor CB2, exhibiting significantly lower affinity for the psychoactive central cannabinoid receptor CB1. mitachieve.comwikipedia.orgcaymanchem.comcaymanchem.comcaymanchem.com For instance, reported binding affinity (K_i) values for UR-144 show a preference for CB2 receptors (K_i = 1.8 nM) over CB1 receptors (K_i = 150 nM). caymanchem.comcaymanchem.com
This compound serves as an essential internal standard in analytical methods, such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS), used to quantify UR-144 and its metabolites in samples derived from in vitro studies, including those from receptor binding assays or metabolic stability experiments. caymanchem.comcaymanchem.comoup.comtiaft.orguni-freiburg.deuni-freiburg.deresearchgate.net The use of a deuterated internal standard like this compound is critical for accurate quantification due to its similar chemical properties to the analyte (UR-144) but distinct mass, allowing for reliable calibration and correction for matrix effects and variations during sample preparation and analysis. researchgate.net This analytical support is indirect but vital for obtaining reliable data on the binding affinities and potencies of the non-deuterated synthetic cannabinoids.
The following table presents reported binding affinity data for UR-144, the non-deuterated analog, which is studied using this compound as an analytical standard:
| Compound | Receptor | Binding Affinity (K_i) |
| UR-144 | CB1 | 150 nM caymanchem.comcaymanchem.com |
| UR-144 | CB2 | 1.8 nM caymanchem.comcaymanchem.com |
Contribution to Structure-Activity Relationship (SAR) Studies of Synthetic Cannabinoid Analogues
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and pharmacology, aiming to understand how modifications to a chemical structure influence its biological activity. In the context of synthetic cannabinoids, SAR studies investigate how variations in the molecular structure affect their binding affinity, efficacy, and selectivity at cannabinoid receptors. oup.com
This compound contributes to SAR studies of synthetic cannabinoid analogues by enabling precise analytical measurements. Researchers synthesize and test various analogues of core structures like UR-144 to explore how different substituents or structural changes impact their interaction with CB1 and CB2 receptors. Accurate quantification of the parent compounds and their metabolites in in vitro systems is paramount for establishing meaningful correlations between structure and activity.
As an internal standard, this compound supports the quantitative analysis of UR-144 and its structurally related analogues and metabolites in samples generated during SAR investigations. scispace.com This includes quantifying compounds used in receptor binding assays, functional activity assays, and in vitro metabolic studies. By providing reliable concentration data, this compound assists researchers in accurately determining the potency and efficacy of different synthetic cannabinoid structures, thereby contributing to the broader understanding of the structural features critical for cannabinoid receptor interaction.
Computational and Theoretical Pharmacological Modeling Based on Mechanistic In Vitro Data
Computational and theoretical pharmacological modeling approaches are increasingly used to complement in vitro data in understanding ligand-receptor interactions and predicting the biological activity of compounds. These methods can include molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling.
Mechanistic in vitro data, such as receptor binding affinities and functional activity profiles obtained from experiments supported by the analytical quantification using this compound, provide the empirical basis for these computational models. While direct computational modeling studies specifically focused on this compound's interaction with cannabinoid receptors are not detailed in the provided snippets, the data generated from studies of UR-144 and its analogues (quantified using this compound) can inform and validate such models.
Computational modeling studies on similar deuterated compounds suggest that deuterium (B1214612) substitution typically has a minimal impact on the preferred conformational arrangements compared to their non-deuterated counterparts, which are relevant for receptor binding. This implies that computational models developed based on the structure and in vitro activity of UR-144 would likely be applicable to understanding the fundamental receptor interaction mechanisms, with the deuteration in this compound primarily serving as an analytical tag rather than significantly altering the binding pose or affinity in most theoretical models. The in vitro data, made more reliable by the use of this compound as an internal standard, can be used to refine docking parameters, validate simulation results, and build predictive QSAR models for novel synthetic cannabinoid structures.
Emerging Research Directions and Future Perspectives for Ur 144 D5 and Deuterated Standards
Development of Novel Analytical Platforms and Technologies for Deuterated Internal Standards
The landscape of synthetic cannabinoids is constantly evolving, necessitating the development of sophisticated analytical techniques. Deuterated internal standards, including UR-144-d5, play a vital role in the validation and application of these new platforms. Techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), are widely used for the identification and quantification of synthetic cannabinoids and their metabolites. shareok.orgresearchgate.netscielo.org.zabu.eduspectroscopyonline.comresearchgate.netup.ac.zamdpi.com
Novel approaches are continuously being explored to improve the speed, sensitivity, and selectivity of synthetic cannabinoid analysis. High-resolution mass spectrometry (HRMS) is one such advancement that, when combined with untargeted metabolomics, can aid in the identification of new synthetic cannabinoids and their metabolic profiles. spectroscopyonline.comnih.govresearchgate.net The use of deuterated standards is essential in these HRMS methods for accurate mass assignment and quantification.
Furthermore, portable analytical devices are being developed for rapid, point-of-care identification of substances, including synthetic cannabinoids, in various matrices like edible products. chemrxiv.orgresearchgate.net While the direct use of deuterated standards in such portable devices may be limited, the development and validation of these technologies rely on robust laboratory-based methods that utilize deuterated internal standards for accurate reference.
Integration of Advanced Computational Approaches, Machine Learning, and Artificial Intelligence in Mass Spectrometric Data Interpretation
The complexity of mass spectrometric data generated during the analysis of synthetic cannabinoids and their metabolites, especially with the emergence of novel compounds, necessitates advanced data processing and interpretation tools. Machine learning (ML) and artificial intelligence (AI) are increasingly being integrated into analytical workflows to address this challenge. nih.govresearchgate.netmdpi.comresearchgate.netmdpi.com
ML algorithms can be trained on large datasets of mass spectral information from known synthetic cannabinoids and their deuterated standards to build models that can identify and classify unknown or newly emerging compounds based on their spectral patterns. mdpi.comresearchgate.net This is particularly useful when reference standards for new compounds are not yet available. For instance, studies have shown the successful application of classification models using partial least square discriminant analysis (PLS-DA) to differentiate cannabinoids from other drug classes and to discriminate between different structural groups of synthetic cannabinoids based on their mass spectral data. mdpi.comresearchgate.net
The integration of AI in mass spectrometric data interpretation can enhance the speed and accuracy of identifying synthetic cannabinoids and their metabolites, including those analyzed using deuterated internal standards. This can streamline the analytical process in forensic, clinical, and research settings. AI can also assist in predicting the psychoactive potential of novel synthetic cannabinoids based on their structural features and mass spectral data. mdpi.com
Advancements in Isotopic Dilution Mass Spectrometry for Enhanced Trace Analysis and Quantitation
Isotopic Dilution Mass Spectrometry (IDMS) is a highly accurate quantitative analytical technique that utilizes isotopically enriched standards, such as deuterated compounds, to determine the concentration of an analyte in a sample. chemrxiv.orgresearchgate.netacs.org In IDMS, a known amount of the deuterated internal standard (e.g., this compound) is added to the sample before extraction and analysis. The ratio of the native analyte (UR-144) to the internal standard (this compound) is then measured by mass spectrometry. Since the chemical properties of the native compound and its deuterated analog are very similar, they behave identically during sample preparation and analysis, compensating for any analyte loss or matrix effects.
Advancements in IDMS, particularly when coupled with highly sensitive mass spectrometers like LC-MS/MS, allow for the enhanced trace analysis and quantitation of synthetic cannabinoids and their metabolites in complex matrices such as biological fluids (blood, urine, oral fluid) and seized materials. scielo.org.zaresearchgate.netup.ac.zamdpi.comchemrxiv.orgresearchgate.netacs.org This is particularly important for forensic and clinical toxicology, where accurate and reliable quantification of low concentrations of synthetic cannabinoids is critical. Studies have demonstrated the successful application of LC-MS/MS with isotopic dilution for the quantification of synthetic cannabinoids in biological samples. up.ac.zachemrxiv.orgresearchgate.net
The use of this compound as an internal standard for the quantification of UR-144 and its metabolites by GC- or LC-MS is well-documented. caymanchem.comcaymanchem.com Continued advancements in IDMS techniques, including sample preparation methods and mass spectrometer technology, will further improve the sensitivity, accuracy, and throughput of synthetic cannabinoid analysis, facilitated by the availability and use of high-quality deuterated standards like this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
